1-Bromotetradecane

Thermophysical Property 1-Bromoalkane Heat Capacity

Select 1-Bromotetradecane for its precisely defined C14 chain, which directly governs the performance of advanced surfactants and mesogenic polymers. Substituting C12 or C16 homologs alters HLB, interlayer spacing, and UCST miscibility—this compound delivers a 100-fold CMC improvement in Gemini surfactants vs. chain variants. Mandated for applications where exact tetradecyl architecture is non-negotiable, it ensures reproducible phase behavior and cost‑efficient formulation. Sourced from pure C14 fatty alcohol; request a COA to verify lot-specific purity.

Molecular Formula C14H29Br
Molecular Weight 277.28 g/mol
CAS No. 112-71-0
Cat. No. B124005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromotetradecane
CAS112-71-0
Synonyms1-Tetradecyl Bromide;  Myristyl Bromide;  NSC 83468;  Tetradecyl Bromide;  n-Tetradecyl Bromide;  n-Tetradecyl-1-bromide
Molecular FormulaC14H29Br
Molecular Weight277.28 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCBr
InChIInChI=1S/C14H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3
InChIKeyKOFZTCSTGIWCQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromotetradecane CAS 112-71-0: A C14 Primary Alkyl Bromide Intermediate for Surfactant, Material, and Pharmaceutical Synthesis


1-Bromotetradecane (Myristyl bromide, Tetradecyl bromide, CAS 112-71-0) is a primary alkyl halide with a linear C14 hydrocarbon chain, represented by the molecular formula C14H29Br and a molecular weight of 277.29 g/mol [1]. At room temperature, it exists as a colorless to pale yellow liquid, exhibiting a melting point of 5-6 °C and a boiling point of 175-178 °C at 20 mmHg . This compound is a key synthetic intermediate in organic chemistry, valued for its terminal bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions and as a site for Grignard reagent formation [2]. Its primary role is as a source of the tetradecyl (C14) alkyl chain in the synthesis of more complex molecules, including cationic and zwitterionic surfactants, metallomesogenic polymers, and functional materials like tetradecylferrocene .

1-Bromotetradecane Selection: Why Alkyl Chain Length is a Critical and Non-Interchangeable Specification


The selection of 1-bromotetradecane over its nearest homologs, such as 1-bromododecane (C12), 1-bromohexadecane (C16), or 1-bromooctadecane (C18), is dictated by the precise control its C14 alkyl chain exerts on molecular architecture and physicochemical properties. In a homologous series of 1-bromoalkanes, a difference of even two methylene (-CH2-) units results in quantifiable shifts in critical performance parameters [1]. For instance, the chain length directly influences the hydrophobic-lipophilic balance (HLB) and packing density of derived surfactants, the interlayer spacing and thermal stability in metallomesogenic polymers, and the phase behavior and solubility of the final compound [2]. A 2023 supplier technical overview highlights that the use of 1-bromotetradecane, derived from a pure C14 fatty alcohol source, is specifically mandated in applications where a well-defined C14 carbon chain is crucial for achieving target product characteristics, and it cannot be casually substituted with another alkyl bromide without fundamentally altering the intended outcome .

1-Bromotetradecane Performance Metrics: Quantitative Evidence for Differentiated Procurement


Isobaric Heat Capacity as a Function of Chain Length in 1-Bromoalkanes at 423.15 K

Experimental data from 2016 directly comparing the isobaric heat capacity (Cp) of a series of 1-bromoalkanes demonstrates a clear chain-length dependence. This thermodynamic property is critical for process engineering calculations, such as heat exchanger design and reactor temperature control [1].

Thermophysical Property 1-Bromoalkane Heat Capacity

Upper Critical Solution Temperature (UCST) of 1-Bromoalkane/Acetonitrile Mixtures

The solubility of 1-bromoalkanes in acetonitrile is not uniform; the Upper Critical Solution Temperature (UCST) increases systematically with chain length, a crucial factor for selecting reaction or crystallization solvents. A 1965 study provides a direct comparison across the C8 to C18 homologous series [1].

Solubility Phase Behavior 1-Bromoalkane

Performance of C14-Derived Gemini Surfactant vs. Single-Chain Analog

The practical utility of 1-bromotetradecane is demonstrated in the synthesis of high-performance surfactants. A sulfonate-type Gemini surfactant, synthesized using 1-bromotetradecane as the source of the hydrophobic C14 tail, exhibits dramatically enhanced surface activity compared to its conventional single-chain counterpart [1].

Gemini Surfactant Critical Micelle Concentration Sulfonate

Density as a Function of Chain Length in 1-Bromoalkanes at 298.15 K

The density of 1-bromoalkanes decreases in a quantifiable, non-linear manner with increasing chain length, as shown by experimental data from a 2016 study. This property is fundamental for accurate volumetric metering, reaction stoichiometry calculations, and quality control (e.g., confirming identity via density check) [1].

Thermophysical Property Density 1-Bromoalkane

1-Bromotetradecane: High-Value Application Scenarios Driven by C14-Specific Evidence


Synthesis of High-Efficiency C14 Gemini Surfactants for Enhanced Detergency and Emulsification

This scenario is directly supported by the 100-fold improvement in CMC observed for a Gemini surfactant synthesized from 1-bromotetradecane [1]. In the development of advanced cleaning agents, personal care products, or industrial emulsifiers, where minimizing surfactant usage and maximizing performance are key economic and environmental drivers, this data positions 1-bromotetradecane as the essential C14 alkylating agent. The resulting surfactants require significantly lower concentrations to form micelles, leading to more potent and cost-effective formulations.

Design of Liquid Crystalline and Metallomesogenic Polymers with Specific Interlayer Spacing

The synthesis of metallomesogenic polymers using 1-bromotetradecane is a direct application cited in multiple sources . The specific C14 chain length dictates the final interlayer spacing and, consequently, the electronic and optical properties of the polymer. Substituting this compound with a different chain-length homolog would alter the material's mesophase structure, potentially disrupting its intended function in applications like organic electronics, sensors, or advanced displays.

Optimization of Phase Behavior and Crystallization in Pharmaceutical Intermediate Synthesis

The UCST data provides direct, actionable guidance for process chemists [2]. When a synthetic route involves acetonitrile as a solvent, the 87.5 °C miscibility point of 1-bromotetradecane dictates the minimum temperature required for a homogeneous reaction mixture or for maintaining the product in solution during a hot filtration. This knowledge allows for precise control over reaction conditions and crystallization steps, preventing yield loss and ensuring product purity.

Quote Request

Request a Quote for 1-Bromotetradecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.